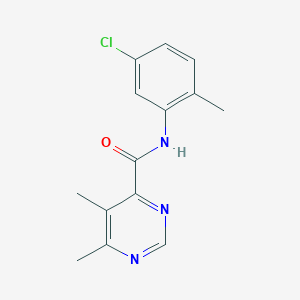
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as CC-5013, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of immunomodulatory drugs (IMiDs) and has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory properties.
作用机制
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its anti-inflammatory and anti-tumor effects by modulating the immune system. It binds to cereblon, a protein that regulates the activity of certain transcription factors, and promotes their degradation. This leads to the inhibition of the production of inflammatory cytokines and the activation of T cells, which play a crucial role in the immune response against tumors.
生化和生理效应
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which play a crucial role in the pathogenesis of various inflammatory diseases. N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide also promotes the activation of T cells and enhances their cytotoxic activity against tumor cells. In addition, N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo, which makes it difficult to maintain stable concentrations in cell culture experiments. In addition, N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of research is the identification of biomarkers that can predict the response to N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide treatment in patients with inflammatory diseases or cancer. Another area of research is the development of new IMiDs that have improved pharmacokinetic and pharmacodynamic properties compared to N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. Finally, the combination of N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide with other drugs or immunotherapies is also an area of research that holds promise for the treatment of various diseases.
合成方法
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is synthesized by reacting 5-chloro-2-methylbenzoic acid with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 4-aminophthalic acid in the presence of potassium carbonate and dimethylformamide to form the final product, N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide.
科学研究应用
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases such as Crohn's disease, multiple myeloma, and rheumatoid arthritis. N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been studied for its anti-tumor properties and has been shown to inhibit the growth of various cancer cells, including multiple myeloma, leukemia, and solid tumors.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-8-4-5-11(15)6-12(8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDLFQOBWRGKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

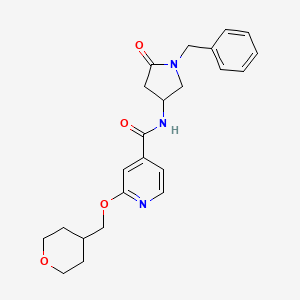
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660855.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2660856.png)
![3-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2660858.png)
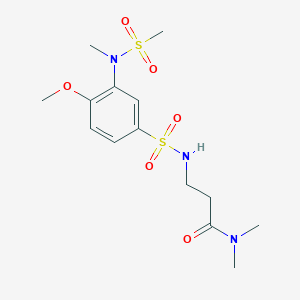
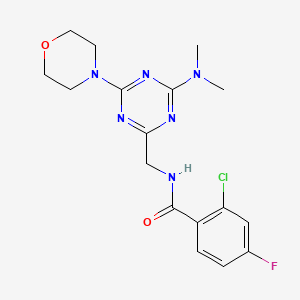
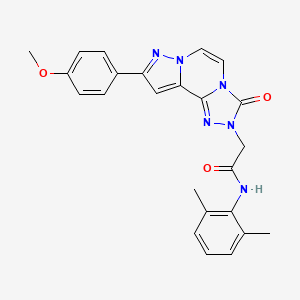
![2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2660864.png)
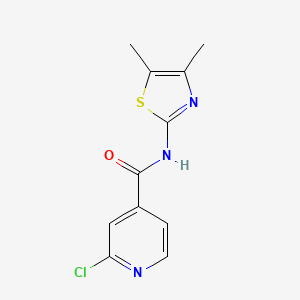
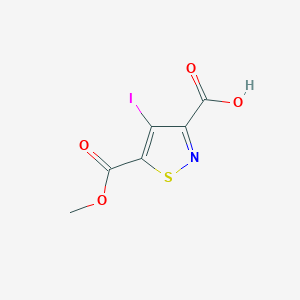
![ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate](/img/structure/B2660872.png)
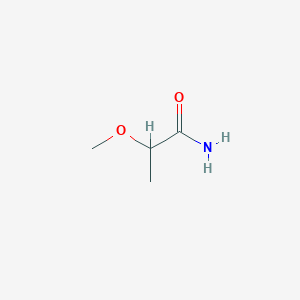

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)